Cas no 2680550-32-5 (1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid)

1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680550-32-5
- EN300-28271006
- 1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
-
- インチ: 1S/C8H11NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h2-3,7H,4-5H2,1H3,(H,11,12)
- InChIKey: GSQNGANPGGQVOV-UHFFFAOYSA-N
- SMILES: OC(C1CC=CCN1C(C)=O)=O
計算された属性
- 精确分子量: 169.07389321g/mol
- 同位素质量: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 57.6Ų
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271006-0.1g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28271006-0.05g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-28271006-10.0g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-28271006-5.0g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-28271006-0.5g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28271006-1.0g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-28271006-0.25g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-28271006-2.5g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28271006-10g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 10g |
$4176.0 | 2023-09-09 | ||
Enamine | EN300-28271006-5g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 5g |
$2816.0 | 2023-09-09 |
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acidに関する追加情報
Professional Introduction to 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid (CAS No. 2680550-32-5)
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid, identified by its CAS number 2680550-32-5, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydropyridine class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development. The structural framework of this molecule, featuring both an acetyl group and a carboxylic acid moiety, contributes to its unique reactivity and biological activity.
The tetrahydropyridine scaffold is well-known for its role in various bioactive molecules, including neurotransmitter analogs and antihypertensive agents. The presence of the acetyl group in 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid enhances its potential as a precursor or intermediate in synthesizing more complex pharmacophores. This makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that modulate central nervous system (CNS) functions. 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid has been investigated for its potential role in influencing neurotransmitter pathways. Studies suggest that derivatives of this compound may exhibit properties relevant to cognitive enhancement and neuroprotection. The carboxylic acid functionality further allows for derivatization into esters or amides, expanding its synthetic utility.
One of the most compelling aspects of 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid is its versatility in medicinal chemistry. Researchers have explored its use as a scaffold for designing molecules with targeted biological activities. For instance, modifications at the 1-position or 2-position can lead to compounds with distinct pharmacological profiles. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.
The compound's potential extends beyond CNS applications. Preliminary studies have hinted at its utility in addressing metabolic disorders by influencing enzyme activity or receptor binding. The acetyl group's ability to participate in hydrogen bonding and hydrophobic interactions enhances binding affinity to biological targets. This characteristic is particularly valuable in drug design, where optimizing binding interactions is crucial for efficacy.
From a synthetic chemistry perspective, 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid offers a rich platform for exploring novel synthetic routes. Its reactivity allows for facile functionalization through various organic transformations. These include acylation reactions to introduce additional substituents or reduction steps to modify the tetrahydropyridine core. Such synthetic accessibility is key to rapidly generating libraries of compounds for high-throughput screening (HTS).
The pharmaceutical industry has increasingly relied on HTS to identify lead compounds with promising biological activity. 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid, with its well-defined structure and functional groups, fits well into this paradigm. Its use as a starting material has enabled the discovery of several novel analogs with enhanced potency and selectivity. These findings underscore the importance of structurally diverse scaffolds in modern drug discovery efforts.
Recent advancements in computational chemistry have further accelerated the development of new derivatives of 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid. Molecular modeling techniques allow researchers to predict binding modes and optimize molecular properties before experimental synthesis. This integration of computational methods with traditional synthetic approaches has significantly reduced the time and cost associated with drug development.
The compound's role in addressing unmet medical needs remains a focal point of current research. By leveraging its structural features and reactivity profile, scientists are striving to develop next-generation therapeutics that address complex diseases more effectively than existing treatments. The versatility of tetrahydropyridine-based compounds continues to drive innovation across multiple therapeutic areas.
In conclusion,1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid (CAS No. 2680550-32-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural attributes and synthetic tractability make it an invaluable asset in the quest for novel therapeutics targeting neurological and metabolic disorders. As research progresses,this compound is poised to play an increasingly significant role in shaping future drug development strategies.
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